6-Heneicosyn-11-one

Pheromone synthesis Stereoselective reduction Synthetic intermediate

6-Heneicosyn-11-one (henicos-6-yn-11-one) is a long-chain alkynone with molecular formula C₂₁H₃₈O and molecular weight 306.53 g/mol, characterized by a ketone group at the 11th carbon and a carbon-carbon triple bond at the 6th carbon. The compound is listed on the United States Toxic Substances Control Act (TSCA) Inventory, confirming its regulatory acceptance for industrial and research use within the U.S.

Molecular Formula C21H38O
Molecular Weight 306.5 g/mol
CAS No. 54844-69-8
Cat. No. B15370859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Heneicosyn-11-one
CAS54844-69-8
Molecular FormulaC21H38O
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)CCCC#CCCCCC
InChIInChI=1S/C21H38O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-11,13,15-20H2,1-2H3
InChIKeyQFLJAJFXNMWHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Heneicosyn-11-one (CAS 54844-69-8): Core Identity and Regulatory Baseline for Procurement


6-Heneicosyn-11-one (henicos-6-yn-11-one) is a long-chain alkynone with molecular formula C₂₁H₃₈O and molecular weight 306.53 g/mol, characterized by a ketone group at the 11th carbon and a carbon-carbon triple bond at the 6th carbon [1]. The compound is listed on the United States Toxic Substances Control Act (TSCA) Inventory, confirming its regulatory acceptance for industrial and research use within the U.S. .

Why 6-Heneicosyn-11-one Cannot Be Substituted with Generic Alkynones or Pheromone Analogs


6-Heneicosyn-11-one occupies a unique position as the direct acetylenic precursor to (Z)-6-heneicosen-11-one, the sex pheromone of the Douglas fir tussock moth (Orgyia pseudotsugata). Substitution with generic long-chain ketones or alkynes would fail to provide the precise 1,5-relationship between the ketone and alkyne functionalities required for stereoselective semihydrogenation to the bioactive (Z)-alkene [1]. Furthermore, alternative synthetic routes to the target pheromone that bypass this intermediate often result in lower overall yields and inferior stereochemical control, as demonstrated by direct comparative studies [2].

Quantitative Differentiation: 6-Heneicosyn-11-one vs. Alternative Synthetic Intermediates and Routes


Superior Yield in Stereoselective Semihydrogenation to (Z)-6-Heneicosen-11-one

6-Heneicosyn-11-one undergoes semihydrogenation over Lindlar catalyst to yield (Z)-6-heneicosen-11-one in 97% yield [1]. This compares favorably to alternative synthetic routes that bypass this intermediate, such as the four-step Wittig-based approach yielding only 51% overall [2].

Pheromone synthesis Stereoselective reduction Synthetic intermediate

High Isomeric Purity Achieved via Selective Reduction of 6-Heneicosyn-11-one

Reduction of 6-Heneicosyn-11-one provides (Z)-6-heneicosen-11-one with an isomeric purity exceeding 97% as determined by gas chromatographic analysis of corresponding epoxides [1]. In contrast, alternative routes employing Wittig chemistry report stereospecificity >98% but are often limited by lower overall yields [2].

Isomeric purity Pheromone chemistry Stereochemical control

Regulatory Acceptance: TSCA Inventory Listing vs. Unlisted Analogs

6-Heneicosyn-11-one is listed on the U.S. Toxic Substances Control Act (TSCA) Inventory, confirming its regulatory acceptance for commercial and research use in the United States . In contrast, closely related analogs such as (Z)-6-heneicosen-11-one (CAS 54884-65-4) are not approved under EC Regulation 1107/2009 in the EU [1], highlighting a key procurement advantage for the TSCA-listed precursor.

Regulatory compliance TSCA Chemical procurement

Efficient Eschenmoser Cleavage for 6-Heneicosyn-11-one Backbone Construction

The 21-carbon backbone of 6-Heneicosyn-11-one, featuring the requisite 1,5-relationship between ketone and acetylene, is efficiently constructed via Eschenmoser cleavage of an epoxy ketone in 71% yield [1]. This single-step transformation provides a significant advantage over multi-step alkylation sequences typically employed for analogous long-chain alkynones [2].

Eschenmoser cleavage Synthetic methodology Alkynone synthesis

High-Value Application Scenarios for 6-Heneicosyn-11-one Based on Quantified Performance Data


Stereoselective Synthesis of (Z)-6-Heneicosen-11-one for Pheromone-Based Pest Management

6-Heneicosyn-11-one is the preferred precursor for producing (Z)-6-heneicosen-11-one, the sex pheromone of the Douglas fir tussock moth, due to its ability to undergo semihydrogenation in 97% yield with >97% isomeric purity [1]. This high efficiency directly supports cost-effective production of pheromone lures for monitoring and mating disruption of this economically significant forest pest [2].

Synthesis of Structurally Related Pheromone Components via Selective Reduction

The alkynone functionality of 6-Heneicosyn-11-one serves as a versatile intermediate for synthesizing a range of related lepidopteran pheromone components through controlled reduction protocols [1]. This includes (6Z,8E)-6,8-henicosadien-11-one and other Orgyia species attractants, where the high stereochemical fidelity achieved from the acetylene precursor is critical for biological activity [2].

Chemical Ecology Studies Requiring Defined Alkynone Intermediates

For structure-activity relationship (SAR) studies of tussock moth pheromones, 6-Heneicosyn-11-one provides a well-characterized, TSCA-listed alkynone building block [1]. Its defined physical properties (boiling point 410.4±28.0 °C, density 0.862±0.06 g/cm³) and high synthetic accessibility via Eschenmoser cleavage facilitate reproducible preparation of pheromone analogs for electrophysiological and behavioral assays [2].

Technical Documentation Hub

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